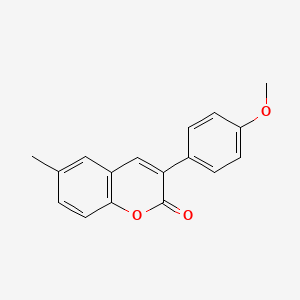
3-(4-methoxyphenyl)-6-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(4-Methoxyphenyl)-6-Methyl-Chromen-2-One, identified by the unique ingredient identifier 4OK7ANB854, is a chemical compound with the molecular formula C17H14O3 . This compound is a derivative of chromen-2-one, featuring a methoxyphenyl group and a methyl group attached to the chromenone core structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-6-Methyl-Chromen-2-One typically involves the condensation of 4-methoxybenzaldehyde with 4-methylcoumarin under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol . The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methoxyphenyl)-6-Methyl-Chromen-2-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
3-(4-Methoxyphenyl)-6-Methyl-Chromen-2-One has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxyphenyl)-6-Methyl-Chromen-2-One involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Methoxyphenyl)-1H-Indole
- 3-(4-Methoxyphenyl)-1H-Imidazole
- 4-(3-(4-Methoxyphenyl)acryloyl)phenoxybutyl 2-Hydroxybenzoate
Uniqueness
3-(4-Methoxyphenyl)-6-Methyl-Chromen-2-One is unique due to its specific chromenone core structure, which imparts distinct chemical and biological properties . Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Propiedades
Número CAS |
113769-77-0 |
|---|---|
Fórmula molecular |
C17H14O3 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-6-methylchromen-2-one |
InChI |
InChI=1S/C17H14O3/c1-11-3-8-16-13(9-11)10-15(17(18)20-16)12-4-6-14(19-2)7-5-12/h3-10H,1-2H3 |
Clave InChI |
IXPFLPLQVXPBGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride](/img/structure/B12733347.png)
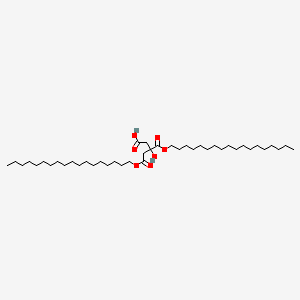
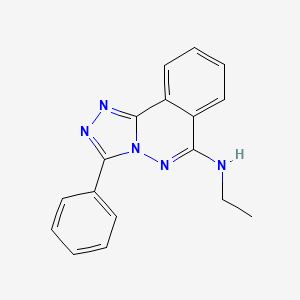
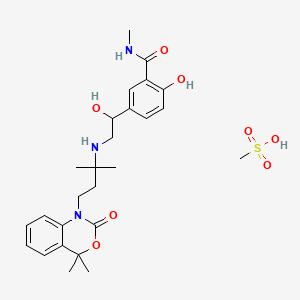
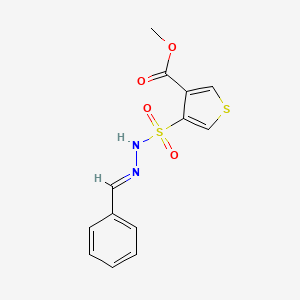
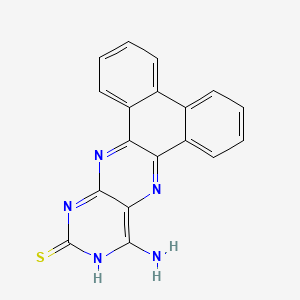
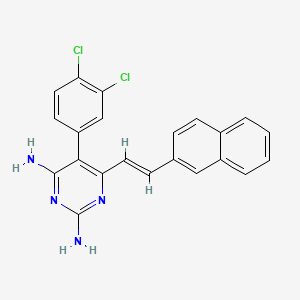
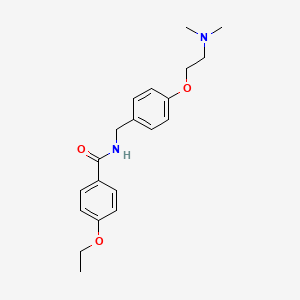
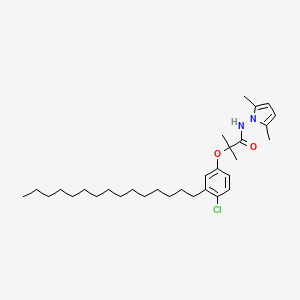
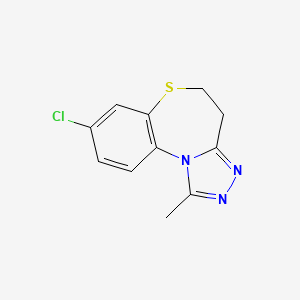
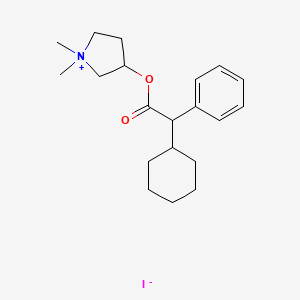
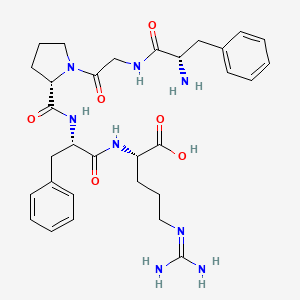
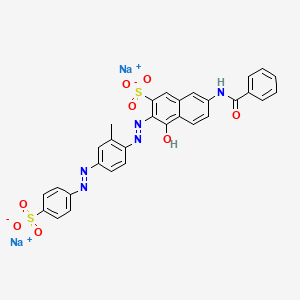
![3-[(1S)-1-(1H-imidazol-5-yl)ethyl]-2-methylbenzoic acid](/img/structure/B12733431.png)
